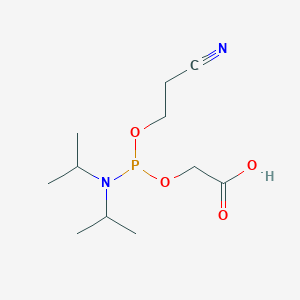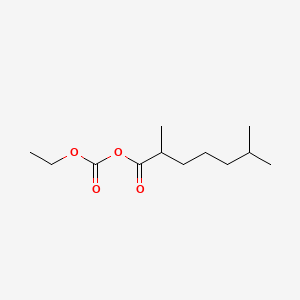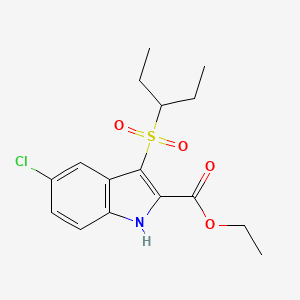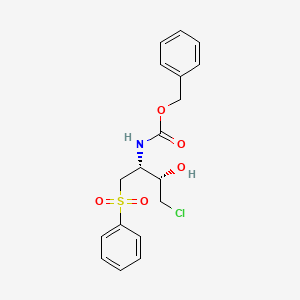
2-(((2-Cyanoethoxy)(diisopropylamino)phosphino)oxy)acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((2-Cyanoethoxy)(diisopropylamino)phosphino)oxy)acetic Acid is an organic compound widely used in the field of organic synthesis. It is known for its role as a phosphorylating reagent, particularly in the synthesis of nucleotides and oligonucleotides. The compound’s structure includes a cyanoethoxy group, diisopropylamino group, and a phosphinooxy group, making it a versatile reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Cyanoethoxy)(diisopropylamino)phosphino)oxy)acetic Acid typically involves the reaction of diisopropylamine with phosphorus trichloride, followed by the addition of 2-cyanoethanol. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The mixture is stirred and heated to facilitate the reaction, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency, and advanced purification techniques, such as chromatography, are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(((2-Cyanoethoxy)(diisopropylamino)phosphino)oxy)acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in nucleophilic substitution reactions, where the cyanoethoxy group can be replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form corresponding acids and amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and alcohols are used in substitution reactions.
Hydrolysis: Acidic or basic aqueous solutions are employed for hydrolysis reactions
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphoramidites.
Hydrolysis: Corresponding acids and amines
Wissenschaftliche Forschungsanwendungen
2-(((2-Cyanoethoxy)(diisopropylamino)phosphino)oxy)acetic Acid is extensively used in scientific research, including:
Chemistry: As a phosphorylating reagent in the synthesis of nucleotides and oligonucleotides.
Biology: In the preparation of modified nucleotides for studying DNA and RNA interactions.
Medicine: In the development of therapeutic oligonucleotides for gene therapy.
Industry: Used in the production of phospholipids and other phosphorylated biomolecules .
Wirkmechanismus
The compound exerts its effects through the formation of phosphoramidite intermediates. These intermediates react with nucleophiles, such as hydroxyl groups, to form phosphite triesters. The reaction proceeds through a series of nucleophilic attacks and eliminations, ultimately leading to the formation of phosphorylated products. The molecular targets include hydroxyl groups on nucleotides and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite
- 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Uniqueness
Compared to similar compounds, 2-(((2-Cyanoethoxy)(diisopropylamino)phosphino)oxy)acetic Acid offers higher stability and efficiency in phosphorylation reactions. Its unique combination of functional groups allows for versatile applications in both research and industrial settings .
Eigenschaften
Molekularformel |
C11H21N2O4P |
|---|---|
Molekulargewicht |
276.27 g/mol |
IUPAC-Name |
2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyacetic acid |
InChI |
InChI=1S/C11H21N2O4P/c1-9(2)13(10(3)4)18(16-7-5-6-12)17-8-11(14)15/h9-10H,5,7-8H2,1-4H3,(H,14,15) |
InChI-Schlüssel |
GVYFSXRUGGXHIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-[9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Mixture of Diastereomers)](/img/structure/B13852302.png)
![tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate](/img/structure/B13852306.png)
![1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-phenyl-](/img/structure/B13852314.png)
![1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol](/img/structure/B13852323.png)



![4-((Methylamino)methyl)-N-(4-nitro-[1,1'-biphenyl]-3-yl) Benzamide](/img/structure/B13852358.png)
![D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13852363.png)

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate](/img/structure/B13852373.png)
